molecular formula C11H10N2O4 B2367994 6,7-Dimethoxycinnoline-3-carboxylic acid CAS No. 929971-95-9

6,7-Dimethoxycinnoline-3-carboxylic acid

Cat. No.: B2367994
CAS No.: 929971-95-9
M. Wt: 234.211
InChI Key: PBTKNSLLXQBHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxycinnoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of suitable precursors in the presence of catalysts and solvents . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions for larger batches and ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,7-Dimethoxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways . These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxycinnoline-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

6,7-dimethoxycinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTKNSLLXQBHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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